N,N'-(methanediyldicyclohexane-4,1-diyl)bis[2-(4-bromophenyl)quinoline-4-carboxamide]
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Overview
Description
2-(4-BROMOPHENYL)-N~4~-(4-{[4-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CYCLOHEXYL]METHYL}CYCLOHEXYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline carboxamide structure with multiple bromophenyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N~4~-(4-{[4-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CYCLOHEXYL]METHYL}CYCLOHEXYL)-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the bromophenyl and quinoline intermediates. These intermediates are then coupled through various organic reactions, such as amide bond formation and cyclization reactions. Common reagents used in these reactions include bromine, quinoline derivatives, and cyclohexyl amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N~4~-(4-{[4-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CYCLOHEXYL]METHYL}CYCLOHEXYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-BROMOPHENYL)-N~4~-(4-{[4-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CYCLOHEXYL]METHYL}CYCLOHEXYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N~4~-(4-{[4-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CYCLOHEXYL]METHYL}CYCLOHEXYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromobiphenyl: Another brominated biphenyl compound with similar structural features.
4-Bromophenylbenzene: A simpler brominated aromatic compound.
2-(4-Bromophenyl)quinoxaline: A quinoline derivative with bromophenyl substitution.
Uniqueness
2-(4-BROMOPHENYL)-N~4~-(4-{[4-({[2-(4-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CYCLOHEXYL]METHYL}CYCLOHEXYL)-4-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic systems.
Properties
Molecular Formula |
C45H42Br2N4O2 |
---|---|
Molecular Weight |
830.6 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-[4-[[4-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]cyclohexyl]methyl]cyclohexyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C45H42Br2N4O2/c46-32-17-13-30(14-18-32)42-26-38(36-5-1-3-7-40(36)50-42)44(52)48-34-21-9-28(10-22-34)25-29-11-23-35(24-12-29)49-45(53)39-27-43(31-15-19-33(47)20-16-31)51-41-8-4-2-6-37(39)41/h1-8,13-20,26-29,34-35H,9-12,21-25H2,(H,48,52)(H,49,53) |
InChI Key |
FXBHFNBFPAGHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=C(C=C8)Br |
Origin of Product |
United States |
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